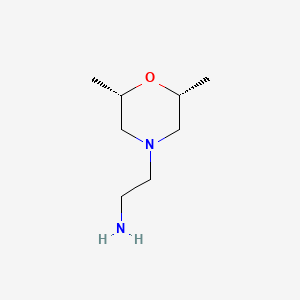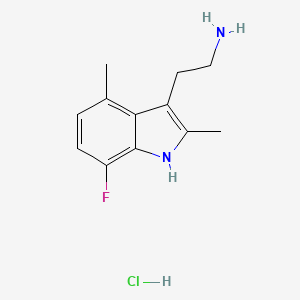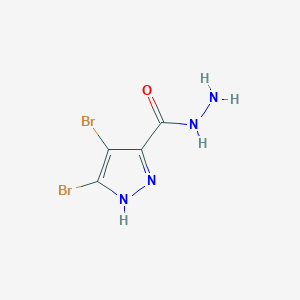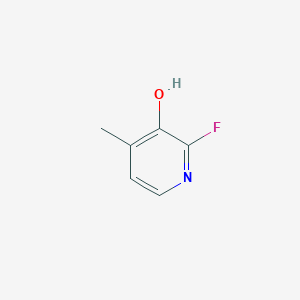
2-Fluoro-4-methylpyridin-3-OL
描述
2-Fluoro-4-methylpyridin-3-OL is a fluorinated pyridine derivative with the molecular formula C6H6FNO This compound is characterized by the presence of a fluorine atom at the second position, a methyl group at the fourth position, and a hydroxyl group at the third position on the pyridine ring
作用机制
Target of Action
A structurally similar compound, 3-fluoro-5-methylpyridin-4-amine, has been reported to act as a potassium (k+) channel blocker . Potassium channels play a crucial role in maintaining the resting membrane potential and regulating the action potentials in neurons. Therefore, it’s plausible that 2-Fluoro-4-methylpyridin-3-OL might have a similar target.
Mode of Action
If it acts similarly to its structural analog, it might bind to exposed K+ channels, reducing the leakage of intracellular K+ and enhancing impulse conduction .
生化分析
Biochemical Properties
The available literature does not provide specific information about the enzymes, proteins, and other biomolecules it interacts with
Cellular Effects
There is no available literature that details the effects of this product on various types of cells and cellular processes
Molecular Mechanism
There is no available literature that provides a thorough explanation of how this compound exerts its effects at the molecular level
Temporal Effects in Laboratory Settings
There is currently no available information on the changes in the effects of 2-Fluoro-4-methylpyridin-3-OL over time in laboratory settings
Transport and Distribution
There is currently no available information on how this compound is transported and distributed within cells and tissues
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methylpyridin-3-OL typically involves the fluorination of 4-methylpyridin-3-OL. One common method is the reaction of 4-methylpyridin-3-OL with a fluorinating agent such as Selectfluor® under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature, yielding this compound with high efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through standard techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 2-Fluoro-4-methylpyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form 2-fluoro-4-methylpyridin-3-amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-fluoro-4-methylpyridin-3-one.
Reduction: Formation of 2-fluoro-4-methylpyridin-3-amine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
科学研究应用
2-Fluoro-4-methylpyridin-3-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other specialty chemicals
相似化合物的比较
2-Fluoropyridine: Lacks the methyl and hydroxyl groups, making it less versatile in chemical reactions.
4-Methylpyridin-3-OL: Lacks the fluorine atom, resulting in different chemical and biological properties.
2,6-Difluoropyridine: Contains an additional fluorine atom, leading to different reactivity and applications
Uniqueness: 2-Fluoro-4-methylpyridin-3-OL is unique due to the combination of its fluorine, methyl, and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
2-fluoro-4-methylpyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-4-2-3-8-6(7)5(4)9/h2-3,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTISAZOZVMFLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


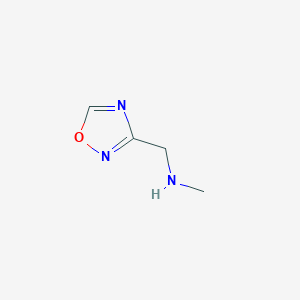
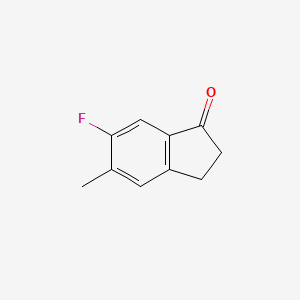
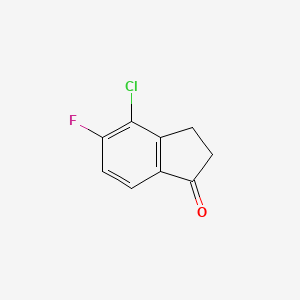
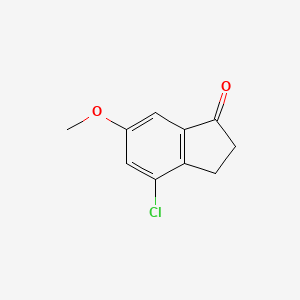
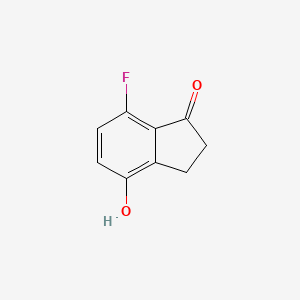

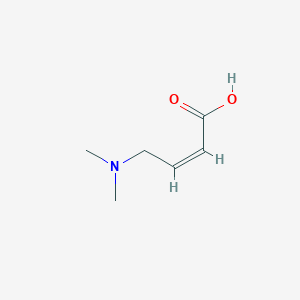
![n-Benzyl-5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3211672.png)
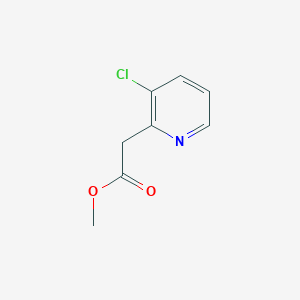
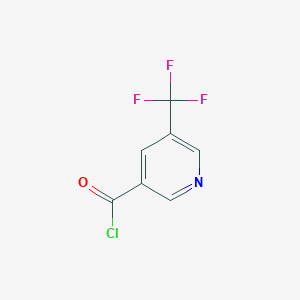
![4-[[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine](/img/structure/B3211709.png)
